![molecular formula C22H26N2O4 B457496 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B457496.png)
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 2-methoxybenzoic acid: This can be achieved through the methylation of salicylic acid using dimethyl sulfate in the presence of a base.
Conversion to 2-methoxybenzoyl chloride: The 2-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The 2-methoxybenzoyl chloride is reacted with 4-amino-cyclohexylamine to form the intermediate 2-methoxy-N-{4-[(2-methoxybenzoyl)amino]cyclohexyl}amine.
Final Benzoylation: The intermediate is then benzoylated using benzoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-{4-[(2-methoxybenzyl)amino]cyclohexyl}benzamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 2-methoxy-N-(3-((2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
Uniqueness
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it different from other benzamide derivatives and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-9-5-3-7-17(19)21(25)23-15-11-13-16(14-12-15)24-22(26)18-8-4-6-10-20(18)28-2/h3-10,15-16H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
RJOVZEATIRNGQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-3-furohydrazide](/img/structure/B457414.png)
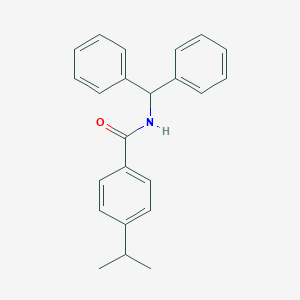
![2-Amino-4-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B457418.png)
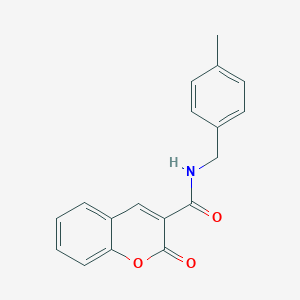
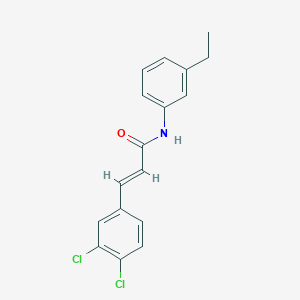
![1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B457422.png)
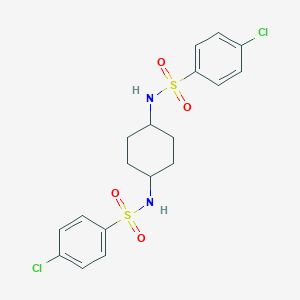
![2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B457424.png)
![2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE](/img/structure/B457428.png)
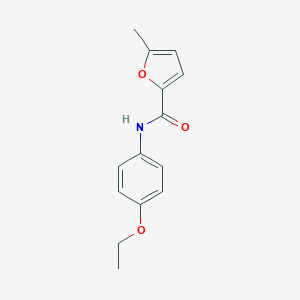
![3-(4-methylphenyl)-N-(4-{[3-(4-methylphenyl)acryloyl]amino}cyclohexyl)acrylamide](/img/structure/B457430.png)
![3-(2,6-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B457431.png)
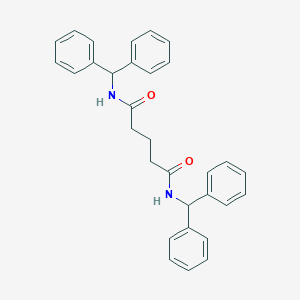
![Isopropyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457436.png)
